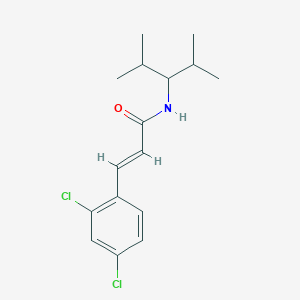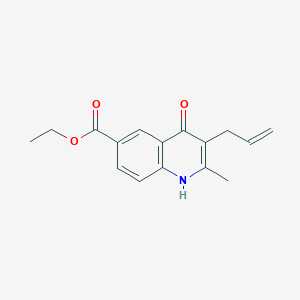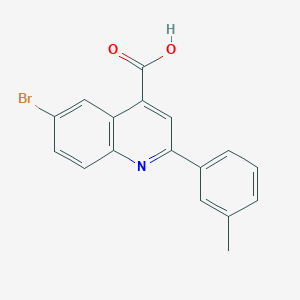![molecular formula C16H16N2O4S B5846215 N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5846215.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID). However,
Mécanisme D'action
The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide involves the inhibition of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are molecules that promote inflammation and pain. Inhibition of COX-2 by N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide leads to a reduction in the production of prostaglandins, which results in a decrease in inflammation and pain.
Biochemical and Physiological Effects:
N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide has several biochemical and physiological effects. The compound has anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions, including arthritis. It also has analgesic properties and can be used to relieve pain. Additionally, N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide has been found to have anti-angiogenic properties, which means it can inhibit the growth of new blood vessels. This property makes it useful in cancer research, as tumors require a blood supply to grow.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide is that it is a selective COX-2 inhibitor, which means it only inhibits COX-2 and not COX-1. COX-1 is an enzyme that is responsible for the production of prostaglandins that protect the stomach lining. Inhibition of COX-1 can lead to stomach ulcers and bleeding. Therefore, the selectivity of N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide makes it a safer alternative to other NSAIDs.
However, one of the limitations of N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide is that it can cause cardiovascular side effects, including an increased risk of heart attack and stroke. Therefore, caution must be exercised when using this compound.
Orientations Futures
There are several future directions for the research of N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide. One of the directions is to investigate the potential of this compound in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Another direction is to explore the use of N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide in combination with other drugs to enhance its anti-tumor properties and reduce the risk of cardiovascular side effects. Additionally, future research could focus on the development of new COX-2 inhibitors with fewer side effects.
Conclusion:
In conclusion, N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide is a chemical compound that has significant potential in various fields of scientific research. The compound has anti-inflammatory, analgesic, and anti-tumor properties and can inhibit the growth of cancer cells. However, caution must be exercised when using this compound due to its potential cardiovascular side effects. Future research could focus on exploring the potential of N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide in the treatment of other inflammatory conditions and the development of new COX-2 inhibitors with fewer side effects.
Méthodes De Synthèse
N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process includes the reaction of 4-bromoanisole with magnesium to form Grignard reagent, which then reacts with 4-(methylsulfonyl)phenylboronic acid to produce 4-(methylsulfonyl)phenyl) magnesium bromide. This compound is then reacted with N-acetyl-2-aminoacetophenone to form N-(2-acetylphenyl)-4-(methylsulfonyl)aniline. Finally, N-(2-acetylphenyl)-4-(methylsulfonyl)aniline is reacted with acetic anhydride to produce N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide.
Applications De Recherche Scientifique
N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in cancer research. It has been found that N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide has anti-tumor properties and can inhibit the growth of various cancer cells, including breast cancer, colon cancer, and prostate cancer. The compound works by inhibiting cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in cancer cells and promotes cancer cell growth.
Propriétés
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11-5-3-4-6-15(11)16(20)17-13-7-9-14(10-8-13)23(21,22)18-12(2)19/h3-10H,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTMWHMJQBIFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5846138.png)
![N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5846149.png)








![4-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5846220.png)


